Differential Excretion in Renal Impairment
In a clinical study, the metabolic fate of a single 100 mg oral dose of flurbiprofen was compared in subjects with normal renal function (n=9) and those with end-stage renal disease (ESRD) (n=8). The urinary excretion profile revealed a significant shift in the predominant metabolite. In normal subjects, 4'-hydroxyflurbiprofen was the major excreted species, accounting for 36% of the administered dose. Conversely, in the ESRD group, the role reversed, with 3',4'-dihydroxyflurbiprofen becoming the major urinary metabolite, representing 9% of the dose [1]. This demonstrates a 4-fold relative increase in the prominence of this specific metabolite in the ESRD state.
| Evidence Dimension | Urinary excretion (% of administered dose) |
|---|---|
| Target Compound Data | 9% of dose (in ESRD subjects) |
| Comparator Or Baseline | 4'-Hydroxyflurbiprofen: 36% of dose (in normal subjects) |
| Quantified Difference | In ESRD, the target compound (9%) surpasses the comparator as the major excreted form, contrasting with normal function where the comparator predominates (36%). |
| Conditions | Clinical study; single 100 mg oral flurbiprofen dose; human subjects (normal vs. ESRD) |
Why This Matters
This selective and condition-dependent excretion pattern necessitates the procurement of the pure 3',4'-dihydroxyflurbiprofen standard to accurately quantify and study flurbiprofen metabolism in renal impairment models.
- [1] Cefali EA, Poynor WJ, Sica D, Cox S. Pharmacokinetic comparison of flurbiprofen in end-stage renal disease subjects and subjects with normal renal function. J Clin Pharmacol. 1991;31(9):808-14. View Source
